Tetraphenylphosphonium chloride

描述

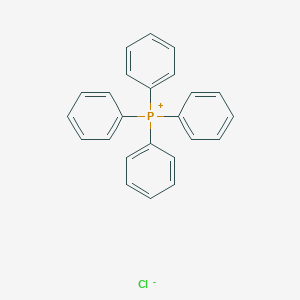

Structure

3D Structure of Parent

属性

IUPAC Name |

tetraphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.ClH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGFXJQAIZNSEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18198-39-5 (Parent) | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00897533 | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2001-45-8 | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetraphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of Tetraphenylphosphonium (B101447) chloride (TPPCl), a quaternary phosphonium (B103445) salt with significant applications in organic synthesis and materials science.[1][2] The information is curated for professionals in research and development who require precise data and procedural knowledge.

Quantitative Physical Properties

The physical characteristics of Tetraphenylphosphonium chloride are well-documented, reflecting its stable, crystalline nature.[3][4] The rigidity of the four phenyl groups contributes to its high melting point and facilitates easy crystallization.[3][4] The quantitative data are summarized in the table below for ease of reference.

| Property | Value | Units | Notes |

| Molecular Formula | C₂₄H₂₀ClP | - | [5][6][7] |

| Molecular Weight | 374.84 - 374.85 | g/mol | [3][5][6][8] |

| Appearance | White to beige/cream crystalline powder | - | [1][5][9][10] |

| Melting Point | 272 - 274 | °C | This is the most commonly cited range.[1][3][4][5][6][10][11][12][13] Other sources report ranges of 275-280°C[1], 268-287°C[9], and 300-305°C[2]. |

| Density | 1.27 | g/dm³ | [3][4] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, acetone).[1][2][5][14] Insoluble in nonpolar solvents like benzene (B151609) and toluene.[2] | - | The compound is noted to be hygroscopic.[5][12][15] |

| Crystal Structure | The tetraphenylphosphonium ([PPh₄]⁺) cation is tetrahedral.[1][3][4] It can crystallize as an anhydrous salt, a monohydrate, and a dihydrate.[3][4] | - | The structure of the anhydrous form has been determined by X-ray crystallography.[16] |

Experimental Protocols for Property Determination

The following sections detail generalized yet comprehensive methodologies for determining the key physical properties of solid organic salts like this compound.

The melting point is a critical indicator of purity for a crystalline solid.[17][18] Impurities typically cause a depression and broadening of the melting range.[17][18]

Objective: To determine the temperature range over which the solid phase of TPPCl transitions to a liquid.

Materials:

-

This compound (finely powdered and dry)

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the TPPCl sample is completely dry and in the form of a fine powder.[18] If necessary, gently grind any coarse crystals using a mortar and pestle.[18]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: To pack the solid tightly into the sealed end, drop the capillary tube (sealed-end down) through a long, narrow glass tube onto a hard surface.[19][20] Repeat until the sample is compacted to a height of 2-3 mm.[19]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to get a preliminary value.[20] Allow the apparatus to cool significantly before the precise measurement.

-

Precise Determination:

-

Place the packed capillary tube into the heating block of the apparatus.[20]

-

Set the heating rate to increase temperature rapidly to about 20°C below the expected melting point.[19]

-

Decrease the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[19][21]

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible.[19]

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[19]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-2°C).

Solubility provides insight into the polarity of a compound and is crucial for applications in catalysis and synthesis.

Objective: To qualitatively or quantitatively determine the solubility of TPPCl in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., deionized water, ethanol, acetone, toluene)

-

Test tubes with stoppers

-

Vortex mixer or magnetic stirrer

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure (Qualitative):

-

Preparation: Add approximately 10-20 mg of TPPCl to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Stopper the test tube and agitate it vigorously using a vortex mixer for 1-2 minutes.

-

Observation: Allow the mixture to stand and observe.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating (Optional): If the substance is insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

-

Reporting: Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at the tested temperature.

Visualizations: Workflows and Mechanisms

The following diagrams, rendered using DOT language, illustrate key logical and experimental workflows related to this compound.

References

- 1. This compound Research Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tetraphenylphosphonium_chloride [chemeurope.com]

- 5. This compound CAS#: 2001-45-8 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C24H20ClP | CID 164911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chembk.com [chembk.com]

- 12. This compound | 2001-45-8 [chemicalbook.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. CAS 2001-45-8: this compound [cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. File:Tetraphenylphosphonium-chloride-from-xtal-3D-SF.png - Wikipedia [it.wikipedia.org]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to the Synthesis of Tetraphenylphosphonium Chloride from Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphosphonium (B101447) chloride, a versatile quaternary phosphonium (B103445) salt, from triphenylphosphine (B44618). This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data. Furthermore, it visualizes the synthetic workflow and the compound's application as a phase-transfer catalyst in the context of pharmaceutical development.

Introduction

Tetraphenylphosphonium chloride, with the chemical formula [(C₆H₅)₄P]Cl, is a white, crystalline solid that is soluble in water and polar organic solvents.[1] Its stability and its ability to act as a phase-transfer catalyst make it an invaluable reagent in organic synthesis, particularly in the pharmaceutical industry.[2] As a phase-transfer catalyst, it facilitates reactions between reactants in immiscible phases, leading to increased reaction rates, higher yields, and milder reaction conditions.[2] This guide focuses on the practical synthesis of this compound from the readily available starting material, triphenylphosphine. The two primary methods discussed are the nickel-catalyzed arylation of triphenylphosphine with chlorobenzene (B131634) and the Grignard reagent-mediated synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic routes to tetraphenylphosphonium salts from triphenylphosphine.

| Parameter | Nickel-Catalyzed Arylation (Bromide Analog) | Grignard Reagent Method (Bromide Intermediate) |

| Reactants | Triphenylphosphine, Bromobenzene (B47551) | Triphenylphosphine, Phenylmagnesium Bromide, Oxygen |

| Catalyst | Nickelous Chloride, Zinc Chloride | Not Applicable |

| Solvent | n-Octanol | Diethyl Ether |

| Reaction Temperature | 195 °C[3] | Not specified |

| Reaction Time | 6 hours[3] | Not specified |

| Reported Yield | 89% (for the bromide salt)[3] | 91% (for the bromide intermediate) |

| Purification Method | Recrystallization | Recrystallization |

Experimental Protocols

Method 1: Nickel-Catalyzed Arylation of Triphenylphosphine

This method, adapted from the synthesis of the analogous tetraphenylphosphonium bromide, is a direct route to tetraarylphosphonium salts.[3] The reaction involves the high-temperature, nickel-catalyzed coupling of triphenylphosphine with an aryl halide.

3.1.1. Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution pathway, facilitated by a nickel catalyst. Triphenylphosphine acts as the nucleophile, attacking the carbon atom of the carbon-halogen bond in chlorobenzene.[4]

3.1.2. Experimental Procedure (Adapted for Chloride Synthesis)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine triphenylphosphine, a slight excess of chlorobenzene, and a catalytic amount of a nickel(II) salt (e.g., nickelous chloride). For the synthesis of the bromide analog, a combination of nickelous chloride and zinc chloride was used as the catalyst system.[3]

-

Reaction Execution: The reaction mixture is heated to a high temperature (e.g., 195 °C for the bromide synthesis) and stirred vigorously under an inert atmosphere for several hours (e.g., 6 hours for the bromide synthesis).[3] The progress of the reaction can be monitored by thin-layer chromatography or ¹H NMR spectroscopy.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then isolated by filtration.

-

Purification: The crude this compound is purified by recrystallization. Suitable solvent systems include acetone, a mixture of dichloromethane (B109758) and petroleum ether, or a mixture of ethanol (B145695) and ether.[1][5] The purified product should be dried under vacuum.

Method 2: Grignard Reagent Method

This classical approach involves the reaction of triphenylphosphine with a Grignard reagent, followed by oxidation and anion exchange.

3.2.1. Reaction Mechanism

The synthesis begins with the reaction of phenylmagnesium bromide with triphenylphosphine. Subsequent introduction of oxygen leads to the formation of a phosphonium intermediate. Acidic workup with hydrobromic acid yields tetraphenylphosphonium bromide, which is then converted to the chloride salt.[6]

3.2.2. Experimental Procedure

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.

-

Reaction with Triphenylphosphine: To the freshly prepared Grignard reagent, add a solution of triphenylphosphine in an anhydrous solvent.

-

Oxidation: While stirring vigorously, pass a stream of dry oxygen through the reaction mixture.

-

Work-up and Anion Exchange: The reaction is quenched by the careful addition of hydrobromic acid, which protonates the intermediate and provides the bromide counter-ion, precipitating tetraphenylphosphonium bromide. The bromide salt is then collected by filtration. To obtain the chloride salt, the bromide can be dissolved in water and treated with a chloride-containing ion-exchange resin or repeatedly recrystallized from a saturated sodium chloride solution.

-

Purification: The final this compound product is purified by recrystallization from a suitable solvent system as described in Method 1.

Mandatory Visualizations

Synthesis and Application Workflow

The following diagram illustrates the logical workflow of the synthesis of this compound and its subsequent application as a phase-transfer catalyst in a representative pharmaceutical synthesis.

Caption: Synthesis workflow and application of this compound.

Phase-Transfer Catalysis Cycle

The following diagram illustrates the catalytic cycle of this compound in a biphasic reaction system, a common scenario in drug development and manufacturing.

Caption: Catalytic cycle of this compound.

References

Unveiling the Solid-State Architecture of Anhydrous Tetraphenylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous tetraphenylphosphonium (B101447) chloride ([PPh₄]Cl). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize crystallographic data for molecular modeling, solid-state characterization, and rational drug design. This document outlines the precise three-dimensional arrangement of ions in the crystalline lattice, details the experimental protocols for its determination, and presents a logical workflow for such crystallographic studies.

Crystallographic Data Summary

The crystal structure of anhydrous tetraphenylphosphonium chloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit contains one tetraphenylphosphonium cation ([PPh₄]⁺) and one chloride anion (Cl⁻). The phosphorus atom of the cation is located at the center of a distorted tetrahedron formed by the four phenyl rings.

A comprehensive summary of the crystallographic data is presented in the tables below. These data are essential for computational modeling and for understanding the packing interactions within the solid state.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₂₄H₂₀PCl |

| Formula Weight | 374.85 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.3069(7) |

| b (Å) | 9.6235(5) |

| c (Å) | 22.225(2) |

| α (°) | 90 |

| β (°) | 99.248(4) |

| γ (°) | 90 |

| Volume (ų) | 1964.7(2) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.27 |

| Temperature (K) | 294 |

| Radiation (Å) | Cu Kα (1.5418) |

| R-factor (%) | 3.8 |

| Source: Richardson et al., Acta Cryst. (1986). C42, 1271-1272 |

Table 2: Selected Interatomic Distances (Bond Lengths)

| Bond | Length (Å) |

| P—C(11) | 1.791(2) |

| P—C(21) | 1.789(2) |

| P—C(31) | 1.785(2) |

| P—C(41) | 1.788(2) |

| C—C (phenyl, avg.) | 1.379 |

| Source: Derived from published crystallographic data |

Table 3: Selected Interatomic Angles (Bond Angles)

| Angle | Value (°) |

| C(11)—P—C(21) | 110.1(1) |

| C(11)—P—C(31) | 108.2(1) |

| C(11)—P—C(41) | 109.1(1) |

| C(21)—P—C(31) | 109.8(1) |

| C(21)—P—C(41) | 109.9(1) |

| C(31)—P—C(41) | 109.7(1) |

| Source: Derived from published crystallographic data |

Experimental Protocols

This section details the methodologies for the synthesis of anhydrous this compound and the subsequent determination of its crystal structure by single-crystal X-ray diffraction.

Synthesis and Crystallization of Anhydrous this compound

High-quality single crystals suitable for X-ray diffraction can be obtained through the following procedure, which is based on established synthetic routes and recrystallization techniques.[1][2][3][4]

Synthesis:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add triphenylphosphine (B44618) (1 equivalent) and a nickel salt catalyst (e.g., NiCl₂, ~5 mol%).

-

Solvent and Reactant Addition: Add chlorobenzene (B131634) (excess, acting as both reactant and solvent).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash with diethyl ether.

Crystallization for Single-Crystal X-ray Diffraction:

-

Solvent Selection: Anhydrous acetone (B3395972) is a suitable solvent for the recrystallization of this compound.[2]

-

Dissolution: Dissolve the crude, dried this compound in a minimal amount of hot acetone.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to obtain a clear, saturated solution.

-

Crystal Growth: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-defined single crystals.

-

Isolation: Once crystals have formed, isolate them by vacuum filtration and wash with a small amount of cold acetone. Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a four-circle automated diffractometer. The general workflow is outlined below, based on the original publication and standard crystallographic procedures.

-

Crystal Mounting: A suitable single crystal (colorless block, approximately 0.3 x 0.5 x 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

Instrument: Enraf-Nonius CAD-4F four-circle diffractometer.

-

X-ray Source: Ni-filtered Cu Kα radiation (λ = 1.5418 Å).

-

Temperature: Data is collected at room temperature (294 K).

-

Data Collection Strategy: The diffractometer collects a series of diffraction spots by rotating the crystal through a range of orientations. For the published structure, 3337 unique reflections were collected.

-

-

Data Reduction: The collected diffraction intensities are corrected for various factors, including background scattering, Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement:

-

Software: The structure was solved using direct methods with the SHELXTL software package.[5]

-

Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction data.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions. The refinement converges to a final R-factor of 0.038 for 2865 observed reflections.

-

Visualized Workflow

The following diagram illustrates the comprehensive workflow for the determination of the crystal structure of a small molecule like anhydrous this compound, from synthesis to final data deposition.

Caption: Workflow for small molecule crystal structure determination.

References

Solubility of Tetraphenylphosphonium Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetraphenylphosphonium (B101447) chloride (TPPCI) in common organic solvents. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility for their specific applications. Qualitative solubility information is also presented.

Qualitative Solubility of Tetraphenylphosphonium Chloride

This compound is a quaternary phosphonium (B103445) salt that is generally soluble in polar organic solvents and insoluble in nonpolar organic solvents.[1] The large, lipophilic tetraphenylphosphonium cation contributes to its solubility in organic media.[2]

Table 1: Qualitative Solubility of this compound and Related Salts in Various Organic Solvents

| Solvent | Solvent Type | This compound (Ph₄PCl) | Tetraphenylphosphonium Bromide (Ph₄PBr) | Tetraphenylphosphonium Iodide (Ph₄PI) |

| Alcohols | ||||

| Methanol | Polar Protic | Soluble[1] | Soluble | Soluble[3] |

| Ethanol | Polar Protic | Soluble[1] | Soluble[4] | - |

| Ketones | ||||

| Acetone | Polar Aprotic | Soluble[1] | - | - |

| Halogenated Solvents | ||||

| Dichloromethane | Polar Aprotic | - | Good Solubility[5] | Very Slightly Soluble[3] |

| Chloroform | Polar Aprotic | - | - | Very Slightly Soluble[3] |

| Nitriles | ||||

| Acetonitrile | Polar Aprotic | - | Good Solubility[5] | - |

| Amides | ||||

| Dimethylformamide (DMF) | Polar Aprotic | - | Good Solubility[5] | Very Soluble[3] |

| Sulfoxides | ||||

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | - | - | - |

| Ethers | ||||

| Diethyl Ether | Nonpolar | - | Soluble[4] | - |

| Tetrahydrofuran (THF) | Polar Aprotic | - | Soluble[4] | - |

| Aromatics | ||||

| Benzene | Nonpolar | Insoluble[1] | Soluble[4] | - |

| Toluene | Nonpolar | Insoluble[1] | - | - |

| Alkanes | ||||

| Hexane | Nonpolar | - | Poorly Soluble[5] | - |

Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative terms. Experimental determination is recommended for precise applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology

-

Saturation:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of excess, undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved by placing the vial in a temperature-controlled shaker or on a magnetic stir plate within a water bath. Equilibration time can vary and should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[6][7]

-

-

Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled volumetric pipette to match the equilibration temperature. This is critical to prevent precipitation or further dissolution.

-

Filter the withdrawn solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining microscopic solid particles. The filter should also be at the equilibration temperature.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the solute.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the container with the dried solid residue. Repeat the drying and weighing process until a constant mass is achieved.[8]

-

-

Calculation:

-

The solubility can be calculated as follows:

-

Mass of dissolved TPPCI = (Mass of container + residue) - (Mass of empty container)

-

Solubility ( g/100 mL) = (Mass of dissolved TPPCI / Volume of supernatant withdrawn) x 100

-

Solubility ( g/100 g solvent) = (Mass of dissolved TPPCI / Mass of solvent in the withdrawn supernatant) x 100

-

-

UV-Visible Spectroscopic Method

This method is suitable for compounds with a chromophore, such as the phenyl groups in this compound, which absorb ultraviolet or visible light. It is a rapid and sensitive technique.

Methodology

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be from the same batch as that used for the solubility experiment to serve as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution:

-

Follow the "Saturation" and "Equilibration" steps as described in the gravimetric method (Section 2.1).

-

-

Sample Preparation and Analysis:

-

After equilibration, carefully withdraw a small, known volume of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of an organic salt like this compound.

Caption: Workflow for determining the solubility of an organic salt.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetraphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Tetraphenylphosphonium (B101447) Chloride (TPPC). The information presented is curated for professionals in research and development who utilize this compound in various applications, including as a phase-transfer catalyst, a reagent in organic synthesis, and in the formulation of pharmaceuticals.

Core Properties of Tetraphenylphosphonium Chloride

This compound, with the chemical formula [(C₆H₅)₄P]Cl, is a quaternary phosphonium (B103445) salt that appears as a white to off-white crystalline solid.[1][2][3] It is known for its utility in generating lipophilic salts from inorganic and organometallic anions, thereby facilitating their solubility in organic solvents.[2][3]

Quantitative Thermal Data

The thermal behavior of a compound is a critical parameter for its application in chemical synthesis and drug development, dictating storage conditions, reaction temperature limits, and potential degradation pathways. The following table summarizes the key quantitative data available for the thermal properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 272-274 °C | [2][3] |

| Melting Point (clear melt) | 268-287 °C | |

| Decomposition Temperature | 246-248 °C |

Note: The reported decomposition temperature is from a commercial supplier and the specific experimental conditions were not provided. It is noteworthy that this value is lower than the melting point, suggesting that decomposition may occur concurrently with or prior to melting under certain analytical conditions.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of volatile components.

-

Instrumentation : A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500).

-

Sample Preparation : A sample of 5-10 mg of finely ground this compound is accurately weighed into an inert crucible (typically alumina (B75360) or platinum).

-

Atmosphere : The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program :

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C).

-

-

Data Analysis : The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from this curve, typically as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.

-

Instrumentation : A calibrated differential scanning calorimeter (e.g., Mettler-Toledo DSC1, TA Instruments Q2000).

-

Sample Preparation : A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere : The experiment is performed under an inert atmosphere (e.g., nitrogen) with a consistent purge gas flow.

-

Temperature Program :

-

Equilibrate the sample at a starting temperature below the expected melting point.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) through its melting and decomposition range.

-

-

Data Analysis : The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are observed as peaks. The melting point is typically taken as the onset or peak of the melting endotherm.

Visualizing Experimental Workflows

General Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: A flowchart outlining the key stages of thermal analysis.

Decomposition Pathway and Stability Considerations

The thermal stability of phosphonium salts is influenced by factors such as the nature of the organic substituents and the counter-ion. For tetraalkylphosphonium halides, decomposition can proceed via two main pathways:

-

Nucleophilic substitution (SN2) by the halide anion : This pathway leads to the formation of a trialkylphosphine and an alkyl halide.

-

Elimination reaction (Hofmann-type) : This pathway results in a trialkylphosphine, an alkene, and a hydrogen halide.

In the case of this compound, the absence of β-hydrogens on the phenyl groups makes the Hofmann-type elimination pathway less likely. Therefore, a plausible decomposition route could involve the nucleophilic attack of the chloride ion on one of the phenyl groups, leading to the formation of triphenylphosphine (B44618) and chlorobenzene. However, the strength of the phosphorus-phenyl bond suggests that a high temperature would be required for this to occur.

It is important to note that the decomposition of a closely related compound, tetraphenylphosphonium bromide dihydrate, has been reported to occur at 435 °C, following the loss of water at a lower temperature.[4] This suggests that anhydrous tetraphenylphosphonium salts can exhibit high thermal stability. The lower decomposition temperature reported by a commercial supplier for the chloride salt may be influenced by impurities or specific experimental conditions that favor an alternative decomposition mechanism.

Logical Relationship of Decomposition Factors

The following diagram illustrates the interplay of factors that can influence the thermal decomposition of this compound.

Caption: Key factors influencing the thermal stability of TPPC.

Conclusion

This compound is a thermally stable compound with a melting point in the range of 272-274 °C.[2][3] While a specific decomposition temperature from peer-reviewed literature is not available, a commercial source indicates potential decomposition around 246-248 °C. The discrepancy with the high decomposition temperature of the analogous bromide salt highlights the need for careful experimental determination of the thermal properties of this compound under well-defined conditions. The provided experimental protocols for TGA and DSC serve as a guideline for researchers to conduct such analyses. A deeper understanding of the decomposition mechanism will be beneficial for optimizing its use in high-temperature applications and ensuring the stability of formulations containing this versatile compound.

References

- 1. Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]·3.5H2O and [MePPh3][B5O6(OH)4]·B(OH)3·0.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Tetraphenylphosphonium Chloride as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phase-transfer catalysis (PTC) is a pivotal methodology in modern organic synthesis, enabling reactions between reactants situated in immiscible phases. Tetraphenylphosphonium (B101447) chloride (TPPCl) has emerged as a highly effective phase-transfer catalyst, prized for its thermal stability and efficacy in a range of reactions crucial to pharmaceutical and fine chemical production. This technical guide elucidates the core mechanism of action of TPPCl in phase-transfer catalysis, with a focus on the widely applied Williamson ether synthesis. Detailed experimental protocols, quantitative data analysis, and visual representations of the catalytic cycle are provided to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction to Phase-Transfer Catalysis and Tetraphenylphosphonium Chloride

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, known as a phase-transfer agent, transports one reactant across the phase boundary to react with the other.[2] This methodology offers numerous advantages, including the use of milder reaction conditions, reduced reliance on hazardous and expensive anhydrous solvents, and often leads to faster reaction rates and higher yields.[2]

This compound, a quaternary phosphonium (B103445) salt with the formula [(C₆H₅)₄P]Cl, is a prominent phase-transfer catalyst.[3] Its efficacy stems from the lipophilic nature of the tetraphenylphosphonium cation, which allows it to form an ion pair with an anion from the aqueous phase and transport it into the organic phase.[2] The bulky phenyl groups surrounding the central phosphorus atom contribute to its high lipophilicity and thermal stability, making it a robust catalyst for various organic transformations, including nucleophilic substitutions, oxidations, and polymerizations.[2][4]

The Core Mechanism of Action

The fundamental principle behind the catalytic activity of this compound lies in its ability to act as a shuttle for anions between the aqueous and organic phases. The large, sterically hindered tetraphenylphosphonium cation forms a loose ion pair with the anion in the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase interface.

Once in the organic phase, the anion is "naked" or poorly solvated, rendering it highly reactive. It can then readily participate in the desired reaction with the organic substrate. After the reaction, the tetraphenylphosphonium cation pairs with the leaving group (an anion) and returns to the aqueous phase, where it can exchange this anion for another reactant anion, thus completing the catalytic cycle.[5]

The Catalytic Cycle in Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction for the formation of ethers from an organohalide and an alcohol, serves as an excellent model to illustrate the mechanism of TPPCl-catalyzed phase-transfer catalysis.

The overall reaction is as follows:

R-OH + R'-X + NaOH → R-O-R' + NaX + H₂O

-

Aqueous Phase: Contains the alkoxide (formed from the alcohol and a base like NaOH) and the phase-transfer catalyst, TPPCl.

-

Organic Phase: Contains the alkyl halide.

The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange: In the aqueous phase, the tetraphenylphosphonium cation ([PPh₄]⁺) exchanges its chloride anion (Cl⁻) for the alkoxide anion (RO⁻) generated from the reaction of the alcohol with the base.

-

Phase Transfer: The resulting lipophilic ion pair, [PPh₄]⁺[RO]⁻, migrates from the aqueous phase to the organic phase.

-

Nucleophilic Attack: In the organic phase, the highly reactive, "naked" alkoxide anion performs a nucleophilic attack on the alkyl halide (R'-X), forming the ether (R-O-R') and releasing the halide anion (X⁻).

-

Catalyst Regeneration: The tetraphenylphosphonium cation then pairs with the newly formed halide anion ([PPh₄]⁺[X]⁻) and transfers back to the aqueous phase.

-

Cycle Repetition: In the aqueous phase, the catalyst exchanges the halide anion for another alkoxide anion, and the cycle continues.

Quantitative Data Analysis

The efficiency of a phase-transfer catalyst is paramount for its practical application. The following table summarizes hypothetical, yet representative, quantitative data for the Williamson ether synthesis of benzyl (B1604629) ethyl ether from benzyl chloride and ethanol (B145695), catalyzed by this compound under various conditions.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaOH (1.5) | Toluene | 80 | 4 | 92 |

| 2 | KOH (1.5) | Toluene | 80 | 3.5 | 95 |

| 3 | NaOH (1.5) | Dichloromethane | 40 | 6 | 88 |

| 4 | NaOH (1.0) | Toluene | 80 | 8 | 75 |

| 5 | NaOH (1.5) | Toluene | 60 | 8 | 85 |

This data is illustrative and intended for comparative purposes.

Experimental Protocols

The following provides a detailed methodology for a typical Williamson ether synthesis reaction using this compound as a phase-transfer catalyst.

Synthesis of Benzyl Ethyl Ether

Materials:

-

Benzyl chloride

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) pellets

-

This compound (TPPCl)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add ethanol (50 mL), deionized water (50 mL), and sodium hydroxide pellets (6.0 g, 0.15 mol). Stir the mixture until the sodium hydroxide is completely dissolved.

-

Addition of Reactants: To the aqueous alcoholic solution, add benzyl chloride (12.65 g, 0.1 mol) and this compound (1.87 g, 0.005 mol, 5 mol%).

-

Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Maintain this temperature and continue stirring for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) will separate from the aqueous layer.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure benzyl ethyl ether.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key processes in the phase-transfer catalysis mechanism of this compound.

The Phase-Transfer Catalytic Cycle

Caption: The catalytic cycle of TPPCl in Williamson ether synthesis.

Experimental Workflow

Caption: Experimental workflow for TPPCl-catalyzed ether synthesis.

Conclusion

This compound is a versatile and robust phase-transfer catalyst with broad applications in organic synthesis. Its mechanism of action, centered on the efficient transport of anions from an aqueous to an organic phase, enables a wide array of reactions under mild conditions. Understanding the intricacies of its catalytic cycle and having access to detailed experimental protocols are crucial for leveraging its full potential in research, development, and industrial applications, particularly in the synthesis of pharmaceuticals and other high-value chemicals. This guide provides a foundational understanding and practical insights to aid scientists and researchers in the effective utilization of this compound as a phase-transfer catalyst.

References

Tetraphenylphosphonium Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and key experimental considerations for tetraphenylphosphonium (B101447) chloride (TPPC). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

Tetraphenylphosphonium chloride is a quaternary phosphonium (B103445) salt with the chemical formula [(C₆H₅)₄P]Cl. It is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀ClP | PubChem |

| Molecular Weight | 374.8 g/mol | PubChem |

| CAS Number | 2001-45-8 | TCI Chemicals[1] |

| Appearance | White to off-white hygroscopic powder | PubChem[2] |

| Melting Point | 272-274 °C | NINGBO INNO PHARMCHEM CO.,LTD. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone). Insoluble in nonpolar solvents. | NINGBO INNO PHARMCHEM CO.,LTD. |

| Stability | Stable under recommended storage conditions. Hygroscopic. | ChemicalBook[3], Fisher Scientific[4] |

Safety Data Sheet Summary

The following tables summarize the key safety information for this compound based on globally harmonized system (GHS) classifications.

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |

Hazard Pictogram:

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[1][3] |

| Skin Contact | Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs: Get medical advice/attention.[1] |

| Eye Contact | Rinse with plenty of water. If easy to do, remove contact lenses, if worn. If eye irritation persists: Get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Get medical advice/attention.[1] |

Fire-Fighting Measures

| Property | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |

| Specific Hazards | Hazardous decomposition products include carbon oxides, oxides of phosphorus, and hydrogen chloride gas.[3][4] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[3] |

Handling and Storage

| Aspect | Precaution |

| Handling | Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Wash hands and face thoroughly after handling. Prevent dispersion of dust and ensure adequate ventilation.[1] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up.[3] Avoid moisture.[3] |

Experimental Protocols

General Protocol for Phase Transfer Catalysis (PTC) - Nucleophilic Substitution

This compound is widely used as a phase transfer catalyst to facilitate reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase). The following is a general, representative protocol for a nucleophilic substitution reaction, such as the synthesis of an alkyl cyanide from an alkyl halide.

Materials:

-

Alkyl halide (e.g., benzyl (B1604629) chloride)

-

Sodium cyanide (or other nucleophile)

-

This compound (catalyst)

-

Organic solvent (e.g., toluene)

-

Water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the alkyl halide and a catalytic amount of this compound (typically 1-5 mol%) in the organic solvent.

-

Aqueous Phase Preparation: In a separate beaker, dissolve the sodium cyanide in water.

-

Reaction Initiation: Add the aqueous solution of the nucleophile to the vigorously stirring organic solution of the substrate and catalyst.

-

Reaction Progress: Heat the biphasic mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.

Measurement of Mitochondrial Membrane Potential using a TPP⁺-Selective Electrode

The tetraphenylphosphonium (TPP⁺) cation is a lipophilic cation that accumulates in mitochondria in response to the negative mitochondrial membrane potential. This property allows for the measurement of the mitochondrial membrane potential using a TPP⁺-selective electrode.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MiR05)

-

TPP⁺ standard solution (e.g., 0.1 mM this compound)

-

Mitochondrial substrates (e.g., glutamate, malate, succinate)

-

ADP

-

Uncoupler (e.g., CCCP or FCCP)

-

TPP⁺-selective electrode and reference electrode

-

Oxygen electrode (optional, for simultaneous respiration measurements)

-

Temperature-controlled chamber with a stirrer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Electrode Calibration:

-

Fill the chamber with the respiration buffer and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Sequentially add known amounts of the TPP⁺ standard solution to the buffer to generate a calibration curve of the electrode response (in mV) versus the logarithm of the TPP⁺ concentration.

-

-

Baseline Measurement:

-

Add the mitochondrial substrates to the buffer.

-

Add a known amount of TPP⁺ to the chamber to establish a stable baseline reading.

-

-

Mitochondrial Addition:

-

Add a known concentration of isolated mitochondria to the chamber. The uptake of TPP⁺ by the energized mitochondria will be observed as a decrease in the free TPP⁺ concentration in the buffer, resulting in a change in the electrode potential.

-

-

Stimulation of Respiration:

-

Add ADP to stimulate ATP synthesis and observe the effect on the mitochondrial membrane potential.

-

-

Uncoupling:

-

At the end of the experiment, add an uncoupler (e.g., CCCP) to dissipate the mitochondrial membrane potential. This will cause the release of the accumulated TPP⁺ from the mitochondria, and the electrode reading should return to the baseline established before the addition of mitochondria.

-

Mandatory Visualizations

Safe Handling Workflow

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Mitochondrial Uptake of Tetraphenylphosphonium Cation

Caption: A diagram illustrating the accumulation of the TPP⁺ cation in the mitochondrial matrix.

References

Spectroscopic Profile of Tetraphenylphosphonium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tetraphenylphosphonium (B101447) chloride (PPh₄Cl), a widely used phase-transfer catalyst and synthetic reagent. The information presented is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for the compound's key spectral characteristics.

Tetraphenylphosphonium chloride is a white, crystalline solid that is soluble in polar organic solvents. Its utility in chemical synthesis, particularly in facilitating reactions between immiscible phases, is well-documented.[1] Accurate characterization of this compound is crucial for its effective application and for the validation of synthetic products. This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the Tetraphenylphosphonium cation, the active species in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structure of the tetraphenylphosphonium cation, showing the characteristic signals for its phenyl protons and carbons, as well as the phosphorus atom.

Table 1: ¹H NMR Data of this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CDCl₃ | 400 | 7.94-7.90 | m | 4H | ortho-H |

| 7.81 | dt | 8H | meta-H | ||

| 7.64 | dd | 8H | para-H | ||

| CD₃CN | 600 | 7.91-7.93 | m | 4H | ortho-H |

| 7.73-7.76 | m | 8H | meta-H | ||

| 7.67-7.70 | m | 8H | para-H | ||

| Data sourced from references[2][3]. |

Table 2: ¹³C NMR Data of this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Coupling (J, Hz) | Assignment |

| CDCl₃ | 100 | 135.8 | d, J = 3.0 | para-C |

| 134.5 | d, J = 10.3 | ortho-C | ||

| 130.9 | d, J = 12.9 | meta-C | ||

| 117.5 | d, J = 89.5 | ipso-C | ||

| CD₃CN | 150 | 136.4 | para-C | |

| 135.7 | ortho-C | |||

| 131.3 | meta-C | |||

| 118.6, 119.2 | ipso-C | |||

| Data sourced from references[2][3]. |

Table 3: ³¹P NMR Data of this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

| CDCl₃ | 162 | 23.8 |

| CD₃CN | 243 | 22.87 |

| Data sourced from references[2][3]. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the tetraphenylphosphonium cation.

Table 4: IR Absorption Data for the Tetraphenylphosphonium Cation

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 1582 | Aromatic C=C | Stretching |

| 1481 | Aromatic C=C | Stretching |

| 1433 | Aromatic C=C | Stretching |

| 1311 | Aromatic C-H | In-plane deformation |

| 1181 | Aromatic C-H | In-plane deformation |

| 1154 | Aromatic C-H | In-plane deformation |

| 1106 | P-C (Phenyl) | Stretching |

| 995 | Aromatic C-H | In-plane deformation |

| 765 | Aromatic C-H | Out-of-plane deformation |

| 723 | Aromatic C-H | Out-of-plane deformation |

| 692 | Aromatic C-H | Out-of-plane deformation |

| 528 | P-C (Phenyl) | Bending |

| Data sourced from a study on a closely related tetraphenylphosphonium salt, with vibrations attributed to the common cation. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

| Technique | Mode | m/z | Formula | Ion |

| ESI | Positive | 339.1295 | [C₂₄H₂₀P]⁺ | [M]⁺ |

| Data sourced from reference[2]. |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard pulse sequence (e.g., zg30), with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), with a longer acquisition time and a greater number of scans compared to ¹H NMR.

-

³¹P NMR: Proton-decoupled pulse sequence, referenced externally to 85% H₃PO₄.[3]

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride.

-

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

-

If the resulting spectrum has peaks of low intensity, an additional drop of the solution can be added and the solvent evaporated.

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the same solvent.

-

The final solution for infusion or injection should be free of any particulate matter.

Instrumentation (ESI-MS):

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode.

-

Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The resulting spectrum will show the tetraphenylphosphonium cation [C₂₄H₂₀P]⁺ at an m/z of approximately 339.13.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structure of the tetraphenylphosphonium cation for aid in spectral interpretation.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Structure of the tetraphenylphosphonium cation with key carbon atoms labeled for NMR.

References

An In-depth Technical Guide to the Hygroscopic Nature of Tetraphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Tetraphenylphosphonium chloride (TPPCl). TPPCl is a quaternary phosphonium (B103445) salt widely utilized as a phase-transfer catalyst, a synthetic reagent, and an intermediate in the pharmaceutical industry.[1][2] Its propensity to absorb moisture from the atmosphere is a critical parameter influencing its stability, storage, and handling. This document outlines the physical and chemical characteristics of TPPCl, details experimental protocols for evaluating its hygroscopicity, and presents relevant data in a structured format for ease of comparison.

Core Concepts in Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly important for crystalline solids like this compound. Key parameters used to quantify hygroscopicity include:

-

Critical Relative Humidity (CRH): The specific relative humidity (RH) at which a solid material begins to absorb a significant amount of moisture from the air.[3] Below the CRH, the material remains stable, while at or above the CRH, it will continue to absorb water until a saturated solution is formed.[3]

-

Deliquescence: The process where a solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[4]

-

Water Activity (aw): A measure of the "free" or "available" water in a system. It is the ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature.[5][6]

The hygroscopic nature of a pharmaceutical ingredient can significantly impact its chemical stability, physical properties, and formulation performance. Therefore, a thorough understanding and quantification of this behavior are essential during drug development.[7]

Physicochemical Properties of this compound

This compound is a white to off-white or beige crystalline powder.[2][8] It is known to be soluble in water and polar organic solvents.[9] The compound is stable under normal conditions but is sensitive to moisture.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₀ClP | [8] |

| Molecular Weight | 374.84 g/mol | [2] |

| Melting Point | 272-274 °C | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic | [2][8] |

Experimental Determination of Hygroscopicity

The hygroscopic properties of a substance like this compound can be quantitatively determined using several analytical techniques. Dynamic Vapor Sorption (DVS) is a widely used and powerful method for this purpose.[7][10]

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10] The resulting data is used to generate a moisture sorption-desorption isotherm, which provides critical information about the material's interaction with water vapor.[10]

This protocol provides a general methodology for assessing the hygroscopicity of a powdered solid like TPPCl.

-

Sample Preparation:

-

Accurately weigh a small amount of the TPPCl sample (typically 5-20 mg) into the DVS instrument's sample pan.

-

-

Initial Drying:

-

Dry the sample in the DVS instrument at a specified temperature (e.g., 25 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., mass change of ≤ 0.002% over 10 minutes). This establishes the dry mass of the sample.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until a stable mass is recorded. The instrument's software typically uses a dm/dt (change in mass over time) criterion to determine equilibrium.[11]

-

-

Desorption Phase:

-

Decrease the relative humidity in a stepwise manner (e.g., in 10% RH decrements from 90% to 0% RH), again allowing for mass equilibration at each step.

-

-

Data Analysis:

-

The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity to generate the sorption and desorption isotherms.

-

The Critical Relative Humidity (CRH) can be identified as the RH at which a sharp increase in water uptake occurs.

-

Gravimetric Analysis in Controlled Humidity Chambers

A more traditional method involves placing the sample in desiccators containing saturated salt solutions to maintain a constant relative humidity. The sample is weighed periodically until a constant weight is achieved. This method is more time-consuming but can be effective for determining equilibrium moisture content at specific RH values.

Data Presentation and Interpretation

The data obtained from DVS analysis can be used to classify the hygroscopicity of a material. The European Pharmacopoeia provides a general classification system based on the increase in mass after storage at 80% RH and 25 °C for 24 hours.

| Hygroscopicity Classification | Increase in Mass |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

While specific data for TPPCl is not available, quaternary phosphonium salts, in general, can exhibit a range of hygroscopic behaviors depending on the nature of the anion and the organic substituents. For instance, some phosphonium salts are known to form hydrates.[12]

Visualizations

Logical Relationship of Hygroscopic Properties

The following diagram illustrates the key concepts associated with the hygroscopic nature of a solid.

Caption: Relationship between RH, CRH, and the physical state of a hygroscopic solid.

Experimental Workflow for Dynamic Vapor Sorption (DVS)

The diagram below outlines the major steps involved in a typical DVS experiment to determine the hygroscopic properties of a material.

Caption: A simplified workflow for a DVS experiment.

Implications for Drug Development and Research

The hygroscopic nature of this compound has several important implications for its use in research and pharmaceutical development:

-

Storage and Handling: TPPCl should be stored in a tightly sealed container in a dry, inert atmosphere to prevent moisture uptake, which could lead to caking, changes in physical form, and potential degradation.

-

Formulation Development: When TPPCl is used as an intermediate or excipient, its hygroscopicity must be considered to ensure the stability and performance of the final drug product.

-

Analytical Procedures: Accurate weighing of TPPCl for analytical purposes requires a controlled environment to minimize errors due to water absorption.

Conclusion

This compound is a hygroscopic compound, a property that is of significant importance in its handling, storage, and application, particularly within the pharmaceutical industry. While specific quantitative data on its hygroscopicity is not widely published, established analytical techniques such as Dynamic Vapor Sorption can be employed to characterize its moisture sorption behavior in detail. A thorough understanding of these properties is crucial for ensuring the quality, stability, and efficacy of products and processes involving this versatile chemical.

References

- 1. CAS 2001-45-8: this compound [cymitquimica.com]

- 2. This compound CAS#: 2001-45-8 [m.chemicalbook.com]

- 3. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. idc-online.com [idc-online.com]

- 6. Water Activity | USP-NF [uspnf.com]

- 7. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 8. This compound | C24H20ClP | CID 164911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mt.com [mt.com]

- 11. 2.7. Dynamic vapour sorption (DVS) analysis [bio-protocol.org]

- 12. Tetraphenylphosphoniumchloridehydrate | C24H22ClOP | CID 85604012 - PubChem [pubchem.ncbi.nlm.nih.gov]

From Serendipitous Discovery to Targeted Therapeutics: A Technical Guide to Tetraphenylphosphonium Salts

An in-depth exploration of the history, synthesis, and evolving applications of tetraphenylphosphonium (B101447) salts, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the core chemistry of tetraphenylphosphonium (TPP) salts, from their initial synthesis to their contemporary applications in catalysis and medicine. It provides a comprehensive overview of their discovery, detailed experimental protocols for their preparation, and a summary of their physicochemical properties. Furthermore, it explores their significant role in modern drug development, particularly in the targeted delivery of therapeutics to mitochondria.

A Historical Overview: The Emergence of Tetraphenylphosphonium Salts

The journey of tetraphenylphosphonium salts is intrinsically linked to the broader history of organophosphorus chemistry, which began to flourish in the 19th century. Early work by chemists like Jean Pierre Boudet, who in the early 1800s created traces of "'phosphoric ether'", and Franz Anton Voegeli's synthesis of triethyl phosphate (B84403) in 1848, laid the groundwork for this new field of study.[1][2] The first organophosphorus cholinesterase inhibitor, tetraethylpyrophosphate, was synthesized in 1854.[1][3]

The definitive synthesis of a tetraphenylphosphonium salt is credited to J. Dodonow and H. Medox in 1928.[4] Their pioneering work involved the reaction of a Grignard reagent, phenylmagnesium bromide, with triphenylphosphine (B44618), likely proceeding through a triphenylphosphine oxide intermediate, to form tetraphenylphosphonium bromide.[5] This discovery opened the door for the exploration of a new class of quaternary phosphonium (B103445) salts.

Over the following decades, the applications of tetraphenylphosphonium salts began to emerge. Initially, they were of interest in gravimetric analysis for the determination of anions like perchlorate.[5] However, their true potential began to be realized with the development of phase-transfer catalysis. The lipophilic nature of the tetraphenylphosphonium cation allows it to transport anions from an aqueous phase into an organic phase, thereby accelerating reactions between immiscible reactants. This property has made them invaluable catalysts in a wide range of organic syntheses.[5]

In more recent times, the unique physicochemical properties of the tetraphenylphosphonium cation have been exploited in the field of drug delivery and diagnostics. Its ability to accumulate in mitochondria, driven by the negative mitochondrial membrane potential, has led to its use as a "molecular GPS" to target therapeutic agents directly to these organelles, a strategy of particular interest in cancer therapy.[6][7][8][9][10][11][12]

Physicochemical Properties of Tetraphenylphosphonium Salts

The utility of tetraphenylphosphonium salts is largely dictated by their physical and chemical properties. The bulky, rigid structure of the four phenyl groups surrounding the central phosphorus atom imparts a high degree of thermal stability and often leads to crystalline solids with well-defined melting points.[5] Their solubility is a key factor in their application, particularly in phase-transfer catalysis. While generally soluble in polar organic solvents, their solubility in water can vary depending on the counter-anion.

| Salt | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Tetraphenylphosphonium Chloride | C₂₄H₂₀ClP | 374.84 | 272-274 | Soluble in water and polar organic solvents like methanol, ethanol, and acetone. Insoluble in nonpolar solvents.[13][14] |

| Tetraphenylphosphonium Bromide | C₂₄H₂₀BrP | 419.29 | 295-300 | Slightly soluble in cold water, soluble in hot water, ethanol, ether, benzene, and tetrahydrofuran. |

| Tetraphenylphosphonium Iodide | C₂₄H₂₀IP | 466.29 | 335-340 | Data not readily available in searched sources. |

| Tetraphenylphosphonium Tetrafluoroborate | C₂₄H₂₀BF₄P | 426.19 | >300 | Data not readily available in searched sources. |

Synthesis of Tetraphenylphosphonium Salts: Detailed Experimental Protocols

Several methods have been developed for the synthesis of tetraphenylphosphonium salts. The choice of method often depends on the desired scale, purity, and the availability of starting materials.